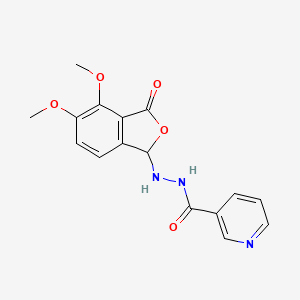
N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4,5-diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide est un composé organique complexe caractérisé par ses structures benzofurane et pyridine uniques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(4,5-diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide implique généralement la réaction de la 4,5-diméthoxy-2-benzofuran-1,3-dione avec la pyridine-3-carbohydrazide dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, la température étant maintenue entre 60 et 80 °C pour assurer un rendement optimal.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer un processus à flux continu pour améliorer l'efficacité et la capacité de production. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et la composition du solvant sont essentiels pour obtenir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
N’-(4,5-diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
N’-(4,5-diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de N’-(4,5-diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-sec-Butyl-1-(4,5-diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-5-oxo-L-prolinamide
- 1-(4,5-Diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-3-(4-méthoxyphényl)urée
Unicité
N’-(4,5-diméthoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridine-3-carbohydrazide se distingue par sa combinaison unique de structures benzofurane et pyridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C16H15N3O5 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
N'-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H15N3O5/c1-22-11-6-5-10-12(13(11)23-2)16(21)24-15(10)19-18-14(20)9-4-3-7-17-8-9/h3-8,15,19H,1-2H3,(H,18,20) |
Clé InChI |
ITIXHUBBGAAYKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(OC2=O)NNC(=O)C3=CN=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)
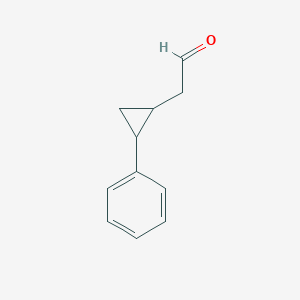
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
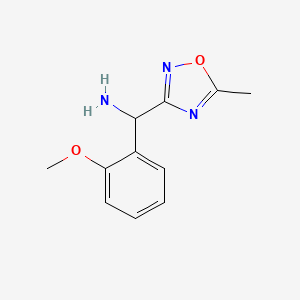
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)
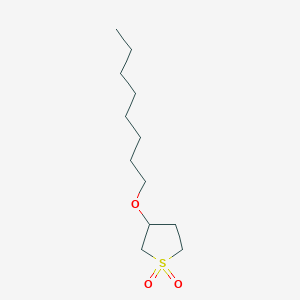
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)
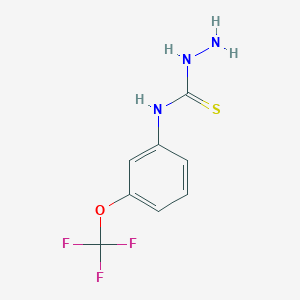


![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)
